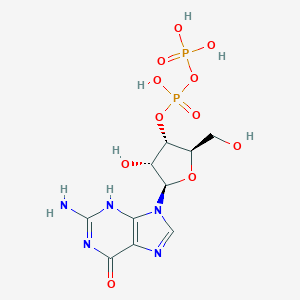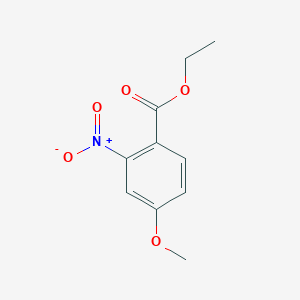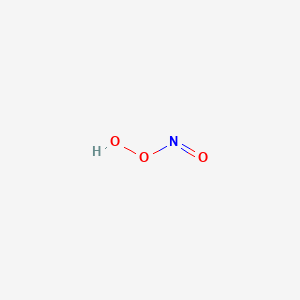
Guanosine-3'-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine-3'-diphosphate (GDP) is a nucleotide molecule that plays a crucial role in cellular metabolism. It is composed of a guanine base, a ribose sugar, and two phosphate groups. GDP is involved in several important cellular processes, including protein synthesis, energy metabolism, and signal transduction pathways.
Mecanismo De Acción
Guanosine-3'-diphosphate acts as a regulatory molecule in several cellular processes. It binds to GTPase enzymes and regulates their activity by promoting the hydrolysis of GTP to Guanosine-3'-diphosphate and Pi. Guanosine-3'-diphosphate also binds to GTPase-activating proteins (GAPs) and enhances their activity, leading to increased GTP hydrolysis. This process is crucial for the regulation of signal transduction pathways and cellular metabolism.
Efectos Bioquímicos Y Fisiológicos
Guanosine-3'-diphosphate has several biochemical and physiological effects on cells. It is involved in the regulation of protein synthesis, energy metabolism, and signal transduction pathways. Guanosine-3'-diphosphate also plays a role in the regulation of ion channels and membrane transport proteins. Additionally, Guanosine-3'-diphosphate is involved in the regulation of cell division and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Guanosine-3'-diphosphate is a useful tool for studying GTPase activity and regulation. It is readily available and relatively inexpensive. However, Guanosine-3'-diphosphate has some limitations in lab experiments. It is not as stable as GTP, and its hydrolysis rate is slower than that of GTP. Additionally, Guanosine-3'-diphosphate can be converted back to GTP through the action of GEFs, which can complicate experimental results.
Direcciones Futuras
There are several future directions for research on Guanosine-3'-diphosphate. One area of interest is the role of Guanosine-3'-diphosphate in disease states. Abnormal Guanosine-3'-diphosphate levels have been observed in several diseases, including cancer, neurological disorders, and cardiovascular disease. Additionally, researchers are interested in developing new methods for studying GTPase activity and regulation, including the use of fluorescent probes and high-throughput screening methods. Finally, there is interest in developing new Guanosine-3'-diphosphate analogs that can be used as therapeutic agents for the treatment of disease.
Conclusion:
In conclusion, Guanosine-3'-diphosphate is a crucial molecule in cellular metabolism and plays a vital role in several cellular processes. It is widely used in scientific research as a tool to study GTPase activity and regulation. Guanosine-3'-diphosphate has several biochemical and physiological effects on cells and is involved in the regulation of protein synthesis, energy metabolism, and signal transduction pathways. While Guanosine-3'-diphosphate has some limitations in lab experiments, it remains a valuable tool for studying cellular processes. Future research on Guanosine-3'-diphosphate will likely focus on its role in disease states, developing new methods for studying GTPase activity and regulation, and developing new Guanosine-3'-diphosphate analogs for therapeutic use.
Métodos De Síntesis
Guanosine-3'-diphosphate is synthesized from guanosine triphosphate (GTP) through the action of GTPase enzymes. GTP is hydrolyzed to Guanosine-3'-diphosphate and inorganic phosphate (Pi) by GTPase enzymes. This reaction is reversible, and Guanosine-3'-diphosphate can be converted back to GTP through the action of guanine nucleotide exchange factors (GEFs).
Aplicaciones Científicas De Investigación
Guanosine-3'-diphosphate is widely used in scientific research as a tool to study various cellular processes. It is often used as a substrate for GTPase enzymes to study their activity and regulation. Guanosine-3'-diphosphate is also used to study the role of GTPases in signal transduction pathways and cellular metabolism. Additionally, Guanosine-3'-diphosphate is used as a control in experiments that involve GTPase activity.
Propiedades
Número CAS |
13098-76-5 |
|---|---|
Nombre del producto |
Guanosine-3'-diphosphate |
Fórmula molecular |
C10H15N5O11P2 |
Peso molecular |
443.2 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)24-9)25-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
GNKPWIYRLONLSO-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)



![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)




